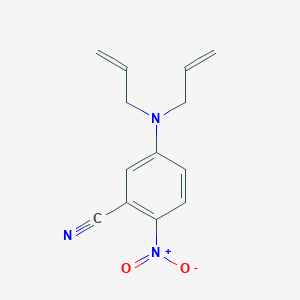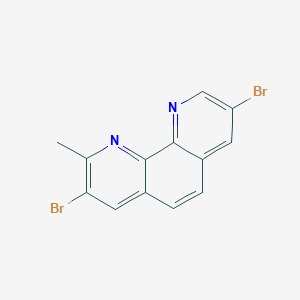
2-Methyl-3,8-dibromo-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,8-dibromo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound is characterized by the presence of two bromine atoms at the 3 and 8 positions and a methyl group at the 2 position on the phenanthroline ring. It is used in various chemical and biological applications due to its unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3,8-dibromo-1,10-phenanthroline can be synthesized through the bromination of 2-methyl-1,10-phenanthroline. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,8-dibromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2-methyl-3,8-dimethoxy-1,10-phenanthroline or 2-methyl-3,8-diamino-1,10-phenanthroline.
Coupling Products: Products from coupling reactions can include various biaryl or alkynyl derivatives of 2-methyl-1,10-phenanthroline.
Aplicaciones Científicas De Investigación
2-Methyl-3,8-dibromo-1,10-phenanthroline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methyl-3,8-dibromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as donor sites, forming stable complexes with various metal ions. These metal complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in a wide range of applications .
Comparación Con Compuestos Similares
Similar Compounds
3,8-Dibromo-1,10-phenanthroline: Lacks the methyl group at the 2 position, which can influence its electronic properties and reactivity.
2-Methyl-1,10-phenanthroline: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.
Uniqueness
2-Methyl-3,8-dibromo-1,10-phenanthroline is unique due to the presence of both bromine atoms and a methyl group, which enhance its reactivity and allow for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a versatile compound in both synthetic and applied chemistry .
Propiedades
Número CAS |
676578-10-2 |
|---|---|
Fórmula molecular |
C13H8Br2N2 |
Peso molecular |
352.02 g/mol |
Nombre IUPAC |
3,8-dibromo-2-methyl-1,10-phenanthroline |
InChI |
InChI=1S/C13H8Br2N2/c1-7-11(15)5-9-3-2-8-4-10(14)6-16-12(8)13(9)17-7/h2-6H,1H3 |
Clave InChI |
AYMQLNGTPOSRGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=CC3=CC(=CN=C3C2=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
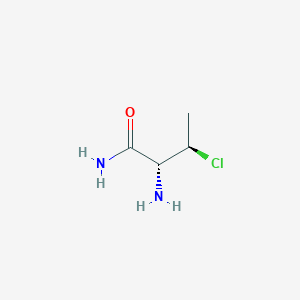
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
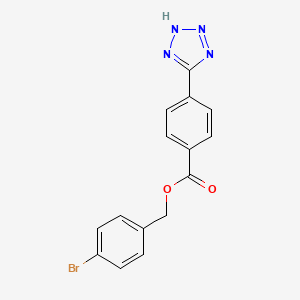
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
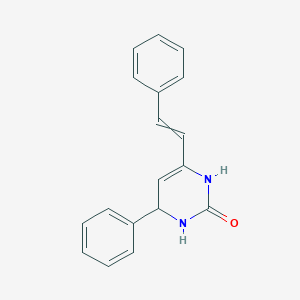
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
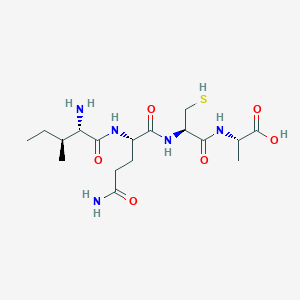
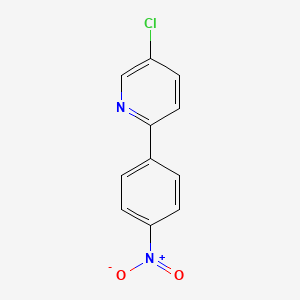

![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)
oxophosphanium](/img/structure/B12537467.png)

